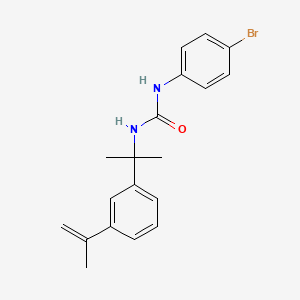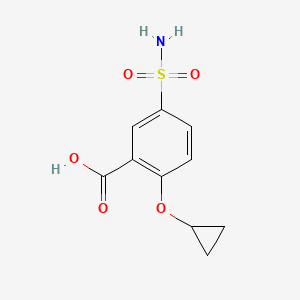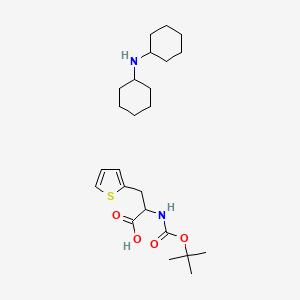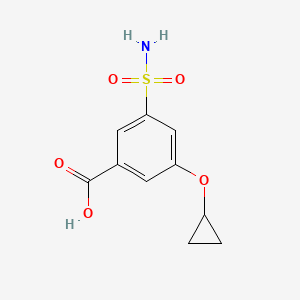![molecular formula C11H9N2+ B14802801 9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
9H-pyrido[2,3-b]indol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-pyrido[2,3-b]indol-1-ium: is a heterocyclic aromatic compound that belongs to the family of indole derivatives This compound is characterized by a fused ring system consisting of a pyridine ring and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-pyrido[2,3-b]indol-1-ium typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring system . Another approach involves the cyclocondensation of β-carboline derivatives with suitable reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 9H-pyrido[2,3-b]indol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted indole derivatives, oxo-indoles, and reduced indole compounds.
Scientific Research Applications
Chemistry: 9H-pyrido[2,3-b]indol-1-ium is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways and interacting with specific enzymes and receptors .
Medicine: The compound is being investigated for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective activities. Its ability to interact with biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound derivatives are used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 9H-pyrido[2,3-b]indol-1-ium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor binding sites .
Comparison with Similar Compounds
β-Carboline: Another indole derivative with a similar fused ring system.
Indole-3-carboxaldehyde: A simpler indole derivative used in various synthetic applications.
Tetrahydro-β-carboline: A reduced form of β-carboline with different electronic properties and biological activities.
Uniqueness: Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H9N2+ |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
9H-pyrido[2,3-b]indol-1-ium |
InChI |
InChI=1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)/p+1 |
InChI Key |
BPMFPOGUJAAYHL-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)[NH+]=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![propan-2-yl 2-[(E)-4-[(1R,2R,3R,5R)-5-chloro-2-[(3R)-3-cyclohexyl-3-hydroxypropyl]-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B14802733.png)


![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)


![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![2-[4-[[4-[[4-[[4-(2-Carboxypropan-2-yloxy)-2-chlorophenyl]carbamoylamino]phenyl]methyl]phenyl]carbamoylamino]-3-chlorophenoxy]-2-methylpropanoic acid](/img/structure/B14802802.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
![(9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B14802811.png)
